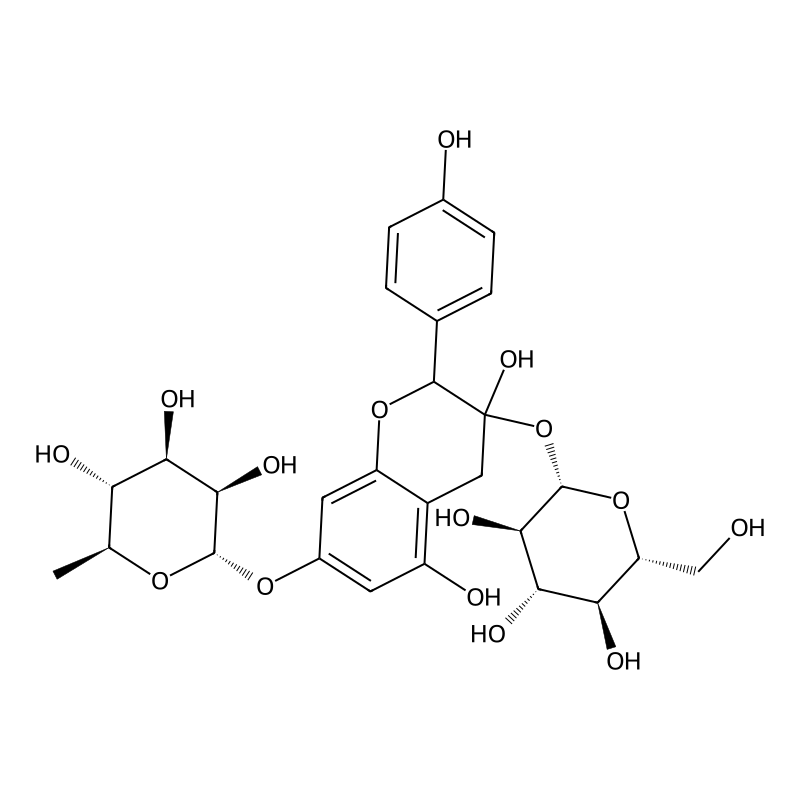

Kaempferol-3-gluco-7-rhamnoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Kaempferol-3-gluco-7-rhamnoside, also known as kaempferol 3-O-glucoside-7-O-rhamnoside, is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is characterized by its unique glycosylation pattern, which includes a glucose moiety at the 3-position and a rhamnose moiety at the 7-position of the kaempferol structure. Its chemical formula is with a molecular weight of approximately 756.67 Daltons . The compound exhibits significant structural complexity, featuring multiple hydroxyl groups that contribute to its solubility and reactivity.

This reaction highlights the enzymatic transformation involved in producing kaempferol-3-gluco-7-rhamnoside from simpler glycosides .

Kaempferol-3-gluco-7-rhamnoside exhibits a range of biological activities that make it a subject of interest in pharmacological research. Notably, it has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. Studies indicate that this compound may enhance metabolic enzyme activities, reduce fasting blood glucose levels, and improve insulin sensitivity, suggesting potential applications in diabetes management . Furthermore, it acts as an effective inhibitor of nitric oxide synthase and NADPH oxidase, contributing to its therapeutic potential against oxidative stress-related diseases .

The synthesis of kaempferol-3-gluco-7-rhamnoside can be achieved through both natural extraction from plant sources and chemical synthesis. Natural extraction typically involves isolating the compound from plants known to contain high concentrations of flavonoids, such as those from the Asplenium genus. On the other hand, chemical synthesis may involve multi-step synthetic pathways starting from simpler flavonoid precursors, utilizing various reagents and conditions to achieve the final product .

Kaempferol-3-gluco-7-rhamnoside has several applications across different fields:

- Nutraceuticals: Due to its antioxidant properties, it is incorporated into dietary supplements aimed at improving health and preventing chronic diseases.

- Pharmaceuticals: Its biological activities suggest potential use in developing drugs for managing diabetes and other metabolic disorders.

- Cosmetics: The compound's anti-inflammatory properties make it suitable for skincare formulations aimed at reducing oxidative stress on the skin.

Research on interaction studies involving kaempferol-3-gluco-7-rhamnoside indicates that it may modulate various metabolic pathways. For example, it has been shown to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation leads to enhanced glycolytic enzyme activities and improved lipid profiles in experimental models of diabetes . Such findings underscore its potential as an adjunct therapy for metabolic disorders.

Kaempferol-3-gluco-7-rhamnoside shares structural similarities with several other flavonoid glycosides. Below are some similar compounds along with a brief comparison highlighting their uniqueness:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Kaempferol 3-O-glucoside | Glucose at position 3 only | Lacks rhamnose; simpler structure |

| Kaempferol 3-O-rhamnoside | Rhamnose at position 3 only | Lacks glucose; different glycosylation pattern |

| Kaempferitrin (kaempferol 3,7-di-O-rhamnoside) | Two rhamnose moieties at positions 3 and 7 | More complex with two sugar units |

| Kaempferol 3-O-sophoroside | Sophorose at position 3 | Different sugar type; distinct biological activity |

| Kaempferide 3-O-glucoside | Similar structure but with a different aglycone | Variations in biological activity |

These compounds illustrate the diversity within flavonoid glycosides while emphasizing the unique structural features of kaempferol-3-gluco-7-rhamnoside that contribute to its distinct biological properties and potential therapeutic applications .

Extraction Methodologies from Plant Sources

Solvent Extraction Protocols

The extraction of kaempferol-3-gluco-7-rhamnoside from plant sources relies primarily on solvent-based methodologies that exploit the compound's moderate polarity and glycosidic nature [1] [2]. Traditional solvent extraction protocols employ aqueous alcoholic solutions, with 70% ethanol being the most commonly utilized extraction medium for flavonoid glycosides [2] [3]. The extraction process typically involves the use of dried plant material ground to 200-300 mesh size to enhance surface area and improve mass transfer [33] [34].

Methanol-based extraction systems have demonstrated superior efficiency in recovering kaempferol glycosides, with extraction yields significantly enhanced when combined with water in ratios ranging from 50:50 to 80:20 volume per volume [1] [2]. The extraction protocol generally follows a multi-step approach where plant material is subjected to repeated extractions with the selected solvent system at temperatures between 50-70°C for periods of 1-3 hours [2] [5]. The optimized extraction procedure involves initial homogenization of the plant material in liquid nitrogen, followed by the addition of methanol at a ratio of 1 milliliter per 100 milligrams of fresh material [1].

Acidified extraction media have proven particularly effective for kaempferol glycoside recovery, with hydrochloric acid-acidified ethanol-water systems (pH 2) showing enhanced extraction efficiency compared to neutral solvents [36]. The acidic conditions facilitate the disruption of cell wall components and improve the solubility of glycosidic compounds while preventing degradation of the flavonoid backbone [31] [36].

Optimization of Extraction Parameters

The optimization of extraction parameters for kaempferol-3-gluco-7-rhamnoside involves careful consideration of temperature, time, solvent-to-sample ratio, and pH conditions [3] [5]. Temperature optimization studies have revealed that extraction efficiency increases with temperature up to 60°C, beyond which thermal degradation of the glycosidic bonds becomes significant [3] [5]. The optimal extraction temperature for maintaining compound stability while maximizing yield has been established at 50-60°C for most plant matrices [5].

Extraction time represents a critical parameter requiring optimization to balance maximum recovery with minimal degradation [3] [5]. Studies have demonstrated that extraction times of 60-90 minutes provide optimal yields, with longer extraction periods resulting in diminishing returns and potential compound degradation [5] [27]. The solvent-to-sample ratio significantly influences extraction efficiency, with ratios of 10:1 to 20:1 (volume/weight) providing optimal recovery while maintaining practical feasibility [3] [5].

pH optimization plays a crucial role in kaempferol glycoside extraction, with slightly acidic conditions (pH 3-4) enhancing extraction efficiency without causing hydrolysis of the glycosidic bonds [31] [36]. The addition of 0.1% formic acid or 1% acetic acid to the extraction solvent has been shown to improve recovery rates by 15-25% compared to neutral extraction systems [27] [39].

Green Extraction Technologies

Green extraction technologies for kaempferol-3-gluco-7-rhamnoside encompass environmentally sustainable methodologies that minimize solvent consumption and energy requirements while maintaining extraction efficiency [5] [6]. Supercritical fluid extraction using carbon dioxide with ethanol as a co-solvent has emerged as a promising alternative to conventional solvent extraction [3] [5]. The optimal conditions for supercritical carbon dioxide extraction include pressures of 20-30 megapascals, temperatures of 60-80°C, and ethanol co-solvent concentrations of 60-70% [3].

Subcritical water extraction represents another green technology approach, operating at temperatures of 120-200°C under elevated pressure conditions [5]. This method has demonstrated effectiveness in extracting flavonoid glycosides while eliminating the need for organic solvents [5]. The technique achieves extraction efficiencies comparable to conventional methods while significantly reducing environmental impact [5].

Microwave-assisted extraction and ultrasound-assisted extraction have been successfully applied to kaempferol glycoside recovery, with these methods reducing extraction times to 15-30 minutes while maintaining comparable yields to conventional extraction [5] [6]. Deep eutectic solvents composed of choline chloride and organic acids have shown promise as green alternatives to traditional organic solvents, providing selective extraction of flavonoid compounds with minimal environmental impact [6].

Chromatographic Separation Techniques

Column Chromatography Applications

Column chromatography serves as a fundamental separation technique for kaempferol-3-gluco-7-rhamnoside purification, employing various stationary phases to achieve effective compound isolation [33] [34]. Silica gel chromatography using 200-300 mesh particles provides the primary separation mechanism, with mobile phase gradients consisting of chloroform-methanol or ethyl acetate-methanol systems [33] [34]. The separation protocol typically employs an initial mobile phase of chloroform with gradually increasing methanol concentrations from 5% to 50% to achieve optimal resolution [33] [38].

Sephadex LH-20 gel filtration chromatography represents a valuable secondary purification step, particularly effective for separating flavonoid glycosides based on molecular size differences [33] [34]. The typical mobile phase for Sephadex LH-20 separation consists of 70% methanol in water, providing effective separation of kaempferol glycosides from other phenolic compounds [33]. The combination of silica gel and Sephadex LH-20 chromatography allows for efficient purification of kaempferol-3-gluco-7-rhamnoside with purities exceeding 95% [33] [34].

Octadecylsilyl (C18) reversed-phase chromatography has proven particularly effective for flavonoid glycoside separation, with gradient elution systems using water-acetonitrile or water-methanol mobile phases [27] [36]. The separation is typically conducted using linear gradients from 10% to 90% organic modifier over 60-120 minutes, providing excellent resolution of structurally related compounds [36].

High Performance Liquid Chromatography and Preparative High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography represents the gold standard for kaempferol-3-gluco-7-rhamnoside analysis and purification [7] [27]. Analytical High Performance Liquid Chromatography employs C18 columns with particle sizes of 3.5-5.0 micrometers and column dimensions of 150-250 millimeters length by 4.6 millimeters internal diameter [27] [39]. The mobile phase typically consists of water containing 0.1% formic acid (solvent A) and acetonitrile (solvent B), with gradient elution programs optimized for flavonoid separation [27] [39].

The optimized gradient program for kaempferol glycoside analysis involves initial conditions of 15-20% solvent B, followed by linear increases to 28-35% B over 10-15 minutes, and final conditions of 100% B for column washing [27] [39]. Detection is performed using photodiode array detection at wavelengths of 265 nanometers and 350 nanometers, corresponding to the characteristic absorption maxima of kaempferol derivatives [27] [39].

Preparative High Performance Liquid Chromatography utilizes larger diameter columns (10-20 millimeters internal diameter) with similar stationary phases but modified mobile phase flow rates of 10-20 milliliters per minute [7] [36]. The preparative separation typically employs isocratic conditions with 18-25% acetonitrile in water, allowing for the collection of purified fractions containing kaempferol-3-gluco-7-rhamnoside [7]. Scale-up factors from analytical to preparative conditions require careful optimization of injection volumes and detection sensitivity to maintain separation efficiency [7].

Thin Layer Chromatography and High Performance Thin Layer Chromatography for Identification

Thin Layer Chromatography provides a rapid and cost-effective method for preliminary identification and purity assessment of kaempferol-3-gluco-7-rhamnoside [9] [13]. The technique employs silica gel plates with fluorescent indicator (GF254) and mobile phase systems optimized for flavonoid separation [9] [13]. Common mobile phase systems include butanol-acetic acid-water (4:1:5, upper phase), ethyl acetate-formic acid-water (10:1:1), and chloroform-methanol-water (65:35:10) [9] [13].

The retention factor values for kaempferol-3-gluco-7-rhamnoside in different solvent systems provide characteristic fingerprints for compound identification [9] [13]. In butanol-acetic acid-water systems, the compound typically exhibits retention factor values of 0.23-0.35, while in ethyl acetate-based systems, values range from 0.45-0.65 [9] [13]. Visualization is achieved through ultraviolet illumination at 365 nanometers, where kaempferol glycosides appear as dark purple or dark greenish-yellow spots [9] [13].

High Performance Thin Layer Chromatography offers enhanced resolution and quantitative capabilities compared to conventional Thin Layer Chromatography [9]. The technique employs smaller particle size stationary phases (2-5 micrometers) and optimized development chambers for improved separation efficiency [9]. Detection limits for kaempferol-3-gluco-7-rhamnoside using High Performance Thin Layer Chromatography with densitometric detection range from 50-200 nanograms per spot [9].

Purification and Quantification Protocols

Structural Confirmation Methods

Structural confirmation of kaempferol-3-gluco-7-rhamnoside relies on a combination of spectroscopic techniques including Nuclear Magnetic Resonance spectroscopy, mass spectrometry, and ultraviolet-visible spectroscopy [18] [29]. Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns [29] [31]. The aromatic region (6.0-8.0 parts per million) reveals the characteristic kaempferol backbone signals, with meta-coupled doublets at 6.18 and 6.40 parts per million corresponding to H-6 and H-8 protons [29].

The anomeric proton signals for the glucose and rhamnose moieties appear at 5.30 and 4.39 parts per million respectively, with coupling constants indicating beta-glucoside and alpha-rhamnoside configurations [29]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the characteristic carbonyl carbon appearing at 177.6 parts per million and anomeric carbons at 94.9 and 101.2 parts per million for rhamnose and glucose respectively [29] [31].

Electrospray ionization mass spectrometry in negative ion mode produces characteristic molecular ion peaks at mass-to-charge ratio 593 corresponding to the deprotonated molecular ion [15] [32]. Collision-induced dissociation fragmentation patterns show characteristic losses of 146 mass units (rhamnose) and 162 mass units (glucose), with the aglycone ion appearing at mass-to-charge ratio 285 [15] [32]. High-resolution mass spectrometry provides exact mass measurements with errors typically less than 5 parts per million [18] [43].

Purity Assessment Criteria

Purity assessment of kaempferol-3-gluco-7-rhamnoside follows established analytical protocols ensuring compound identity and quantitative determination [16] [20]. High Performance Liquid Chromatography with photodiode array detection serves as the primary method for purity determination, with acceptance criteria requiring purity levels exceeding 95% [16] [20]. The assessment involves integration of the target compound peak area relative to the total peak area, with correction factors applied for differential extinction coefficients [20] [40].

Chromatographic purity evaluation requires resolution factors greater than 1.5 between the target compound and nearest impurity peaks [40] [42]. System suitability parameters include theoretical plate counts exceeding 2000, tailing factors less than 2.0, and relative standard deviation values below 2% for replicate injections [40] [42]. The limit of detection and limit of quantification are established at signal-to-noise ratios of 3:1 and 10:1 respectively [39] [40].

Complementary purity assessment techniques include Nuclear Magnetic Resonance integration ratios and mass spectrometric purity analysis [18] [29]. Nuclear Magnetic Resonance purity determination involves integration of characteristic signals with internal standard comparison, providing orthogonal confirmation of High Performance Liquid Chromatography results [29]. Mass spectrometric purity assessment employs selected ion monitoring of the molecular ion and characteristic fragment ions [18] [32].

Standard Reference Material Development

Standard reference material development for kaempferol-3-gluco-7-rhamnoside follows international guidelines for certified reference material production [20] [21]. The process involves large-scale isolation and purification using validated methodologies, followed by comprehensive characterization and homogeneity assessment [20] [23]. Primary reference standards require purity levels exceeding 99% as determined by multiple analytical techniques including High Performance Liquid Chromatography, Nuclear Magnetic Resonance, and quantitative Nuclear Magnetic Resonance [20] [25].

The biosynthesis of kaempferol-3-gluco-7-rhamnoside occurs through a complex, multi-step enzymatic pathway that begins with the phenylpropanoid pathway and proceeds through flavonoid-specific biosynthetic steps culminating in glycosylation reactions [1] [2]. This pathway represents one of the most extensively studied secondary metabolic networks in plants, with precise enzymatic control at each step determining the final structure and biological activity of the glycosylated flavonol product.

Enzymatic Reactions in Kaempferol Formation

The formation of kaempferol from phenylalanine involves seven distinct enzymatic reactions, each catalyzed by specific enzymes with defined substrate specificities and cofactor requirements [2] [3]. The initial step involves phenylalanine ammonia lyase (PAL), which catalyzes the deamination of phenylalanine to produce cinnamic acid, representing the first committed step in the phenylpropanoid pathway [1] [4]. This reaction establishes the carbon skeleton that will ultimately form the backbone of the flavonoid structure.

Cinnamic acid 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, subsequently hydroxylates cinnamic acid at the 4-position to yield p-coumaric acid [2] [3]. The enzyme requires NADPH and molecular oxygen as cofactors, demonstrating the oxidative nature of this transformation. The resulting p-coumaric acid is then activated by 4-coumaroyl-CoA ligase (4CL) through ATP-dependent CoA esterification, producing p-coumaroyl-CoA, which serves as the phenylpropanoid precursor for flavonoid biosynthesis [5] [6].

Chalcone synthase (CHS) catalyzes the first committed step in flavonoid biosynthesis through a complex Claisen condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA [2] [5]. This reaction produces naringenin chalcone through a stepwise condensation mechanism involving multiple intermediates. CHS belongs to the type III polyketide synthase family and represents the most extensively studied enzyme in flavonoid biosynthesis due to its regulatory importance [7].

The subsequent conversion of naringenin chalcone to naringenin can occur either spontaneously or through catalysis by chalcone isomerase (CHI) [2] [3]. CHI enhances the reaction rate by several orders of magnitude and ensures the stereospecific formation of the (2S)-naringenin enantiomer required for downstream enzymatic steps [8] [5]. This isomerization establishes the basic flavanone structure with the characteristic heterocyclic ring system.

Flavanone 3-hydroxylase (F3H) catalyzes the hydroxylation of naringenin at the 3-position to produce dihydrokaempferol [2] [9]. This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase family and requires 2-oxoglutarate, ascorbate, and iron as cofactors [3] [10]. The reaction involves the incorporation of molecular oxygen and represents a critical branch point in flavonoid metabolism, as dihydrokaempferol serves as a precursor for multiple flavonoid subclasses.

The final step in kaempferol formation involves flavonol synthase (FLS), another 2-oxoglutarate-dependent dioxygenase that catalyzes the desaturation of dihydrokaempferol to kaempferol [9] [10]. FLS requires the same cofactors as F3H and catalyzes a complex oxidation reaction that introduces the double bond between C-2 and C-3 while maintaining the 3-hydroxyl group [11] [12]. The enzyme exhibits substrate specificity for dihydroflavonols and can accept various hydroxylated derivatives, contributing to flavonol diversity in plants.

Glycosylation Mechanisms at 3-O and 7-O Positions

The glycosylation of kaempferol to form kaempferol-3-gluco-7-rhamnoside involves sequential attachment of sugar moieties at specific hydroxyl positions through the action of glycosyltransferases [1] [13]. These enzymes exhibit remarkable specificity for both the aglycone acceptor and the sugar donor substrate, ensuring precise control over glycosylation patterns and final product structure [14] [15].

The 3-O-glucosylation of kaempferol is catalyzed by flavonoid 3-O-glucosyltransferase, specifically UGT78D2 in Arabidopsis thaliana [1] [16]. This enzyme utilizes UDP-glucose as the sugar donor and catalyzes the formation of a β-glycosidic bond between the glucose moiety and the 3-hydroxyl group of kaempferol [16] [17]. The reaction proceeds through a retaining mechanism involving the formation of a covalent enzyme-substrate intermediate, which is subsequently attacked by the acceptor hydroxyl group to form the glycosidic bond [18] [19].

The specificity of UGT78D2 for the 3-position is determined by the enzyme's active site architecture, which positions the kaempferol substrate to present the 3-hydroxyl group for nucleophilic attack on the activated UDP-glucose substrate [15] [19]. The enzyme exhibits strong preference for flavonols over other flavonoid classes, with kaempferol and quercetin serving as preferred substrates [1] [16]. The reaction requires divalent metal ions, typically magnesium or manganese, for optimal activity and exhibits pH optima around 7.5-8.0 [15].

Following 3-O-glucosylation, the resulting kaempferol 3-O-glucoside serves as substrate for 7-O-rhamnosylation catalyzed by flavonol 7-O-rhamnosyltransferase (UGT89C1) [1] [13]. This enzyme utilizes UDP-rhamnose as the sugar donor and exhibits specificity for the 7-hydroxyl position of flavonol glycosides [20] [13]. The enzyme's substrate specificity extends beyond simple flavonols to include various glycosylated derivatives, demonstrating the hierarchical nature of flavonoid glycosylation [1] [14].

The rhamnosylation reaction follows a similar mechanism to glucosylation but involves the transfer of the deoxy sugar rhamnose [15] [21]. UGT89C1 exhibits lower activity toward kaempferol aglycone compared to pre-existing 3-O-glycosides, suggesting that prior glycosylation at the 3-position enhances substrate recognition and binding affinity [1] [13]. This sequential glycosylation pattern is common in flavonoid metabolism and allows for the systematic construction of complex glycoside structures with defined biological properties [19].

The regioselectivity of glycosylation is controlled by multiple factors including enzyme active site structure, substrate binding orientation, and the intrinsic reactivity of hydroxyl groups on the acceptor molecule [14] [18]. The 3-position hydroxyl group is generally more reactive due to intramolecular hydrogen bonding with the 4-carbonyl group, which increases its nucleophilicity [15]. In contrast, the 7-position hydroxyl requires specific enzyme recognition for efficient glycosylation, explaining the sequential nature of the glycosylation process [19].

Regulation of Biosynthetic Genes

The regulation of flavonoid biosynthetic genes involves a complex network of transcriptional factors, post-transcriptional mechanisms, and environmental responses that coordinate the expression of pathway enzymes [22] [23]. This regulatory system ensures appropriate temporal and spatial control of flavonoid production while responding to developmental cues and environmental stimuli [24] [25].

The primary regulatory mechanism involves the coordinated action of three families of transcription factors: R2R3-MYB proteins, basic helix-loop-helix (bHLH) transcription factors, and WD40 repeat proteins [22] [24]. These factors form the MYB-bHLH-WD40 (MBW) regulatory complex that controls the expression of late biosynthetic genes including DFR, ANS, and UFGT [22] [23]. The MBW complex binds to specific cis-regulatory elements in target gene promoters, including MYB-binding sites and E-box sequences recognized by bHLH factors [24].

R2R3-MYB transcription factors are phylogenetically classified into distinct groups based on their target specificity and functional roles [22] [23]. The MYB-B group, including AtMYB11, AtMYB12, and AtMYB111, primarily regulates early biosynthetic genes such as CHS, CHI, F3H, and FLS [22] [25]. These factors bind to AC-rich motifs in target gene promoters and function independently of bHLH and WD40 proteins for early gene regulation [23] [24]. The specificity of MYB factors for particular pathway branches is determined by their DNA-binding domain structure and the presence of specific amino acid motifs that confer target gene recognition [22].

The bHLH transcription factors, exemplified by AtTT8 and related proteins, primarily regulate late biosynthetic genes through formation of the MBW complex [22] [24]. These factors contain a basic helix-loop-helix domain that mediates DNA binding to E-box sequences (CANNTG) and AN1-like motifs [24]. The bHLH domain also facilitates protein-protein interactions necessary for MBW complex formation [23]. The functional specificity of bHLH factors is enhanced through interaction with specific MYB partners, creating combinatorial regulatory mechanisms that fine-tune gene expression [22] [24].

WD40 repeat proteins, such as AtTTG1, serve as scaffolding components of the MBW complex and do not directly bind DNA [22] [24]. These proteins contain multiple WD40 repeats that form β-propeller structures facilitating protein-protein interactions with MYB and bHLH factors [24]. The WD40 component is essential for MBW complex stability and enhances the transcriptional activity of the complex on target gene promoters [22].

Beyond the core MBW regulatory system, additional transcription factor families contribute to flavonoid gene regulation [22] [23]. YABBY transcription factors, exclusive to seed plants, activate multiple flavonoid pathway genes including PAL, CHS, CHI, and UFGT [22]. In Artemisia annua, AaYABBY5 increases total flavonoid accumulation and anthocyanin production through direct activation of pathway genes [26]. Basic leucine zipper (bZIP) transcription factors also regulate flavonoid biosynthesis, with VvibZIPC22 from grape activating CHI and FLS1 promoters [22] [23].

Post-transcriptional regulation through microRNAs (miRNAs) provides an additional layer of control over flavonoid biosynthesis [23]. The miR858-MYB regulatory module negatively regulates flavonol biosynthesis through targeting of R2R3-MYB genes including AtMYB11, AtMYB12, and AtMYB111 [23]. AtmiR858a directly cleaves these MYB transcripts, reducing their expression and consequently decreasing flavonol accumulation [23]. This regulatory mechanism allows for fine-tuning of flavonoid levels in response to developmental and environmental signals.

Environmental factors including light, temperature, and stress conditions significantly influence the expression of flavonoid biosynthetic genes through modulation of transcriptional regulators [22] [25]. Ultraviolet-B radiation strongly induces the expression of MYB and bHLH transcription factors, leading to coordinated upregulation of pathway genes and increased flavonoid accumulation [23]. This response involves both direct effects on transcription factor gene expression and post-translational modifications that alter transcription factor activity and stability [22].

Metabolic Engineering of Kaempferol Glycosides

The metabolic engineering of kaempferol glycosides represents a rapidly advancing field that combines synthetic biology approaches with detailed understanding of flavonoid biosynthesis to enhance production in both plant and microbial systems [5] [27]. These engineering strategies target multiple levels of pathway control, from individual enzyme activities to global metabolic flux distribution, enabling significant improvements in glycoside production yields and the development of novel production platforms [16] [28].

Genetic Control of Glycosylation Patterns

The genetic control of flavonoid glycosylation patterns involves the coordinated expression and activity of multiple glycosyltransferases, each with specific substrate preferences and regioselectivity [19] [29]. Understanding these genetic determinants is crucial for engineering desired glycosylation patterns and developing predictable approaches to modify flavonoid structures [30] [31].

Glycosyltransferase gene expression is regulated by similar transcriptional mechanisms that control core flavonoid biosynthetic genes, involving MYB transcription factors and environmental responsive elements [22] [30]. The expression of UGT78D2, responsible for kaempferol 3-O-glucosylation, is coordinately regulated with other flavonoid pathway genes through AtMYB12 and related transcription factors [1] [22]. This coordinate regulation ensures that glycosylation capacity matches the production of aglycone substrates, preventing metabolic bottlenecks and substrate accumulation [29].

The substrate specificity of glycosyltransferases is determined by active site residues that interact with both the sugar donor and acceptor molecules [19] [32]. Site-directed mutagenesis studies have identified key amino acid residues that determine regioselectivity and substrate preference in flavonoid glycosyltransferases [19]. These findings enable rational engineering approaches to modify enzyme specificity and create novel glycosylation patterns not found in nature [32].

Engineering glycosylation patterns also requires consideration of sugar nucleotide availability and biosynthesis [16] [31]. UDP-glucose and UDP-rhamnose production must be enhanced to support increased glycosyltransferase activity [16] [17]. Metabolic engineering approaches have successfully enhanced sugar nucleotide pools through overexpression of sucrose phosphorylase, uridylyltransferase, and related enzymes involved in nucleotide sugar biosynthesis [16].

The temporal and spatial expression patterns of glycosyltransferases significantly influence the final glycosylation profile in plant tissues [30] [29]. Engineering approaches must consider these expression patterns when designing strategies to modify glycoside accumulation [32]. Tissue-specific promoters and inducible expression systems provide tools for controlling when and where glycosylation occurs, enabling targeted modification of flavonoid profiles in specific plant organs [22].

Biotechnological Production Approaches

Biotechnological production of kaempferol glycosides has been successfully demonstrated in multiple microbial systems, with Escherichia coli and Saccharomyces cerevisiae serving as the primary platforms for metabolic engineering efforts [2] [5]. These systems offer advantages including rapid growth, well-characterized genetics, and the ability to introduce multiple heterologous genes for complete pathway reconstruction [27] [28].

The construction of kaempferol biosynthetic pathways in Saccharomyces cerevisiae has achieved significant success through systematic optimization of enzyme expression levels and pathway architecture [2] [5]. Initial studies demonstrated the conversion of naringenin to kaempferol through expression of F3H from Arabidopsis thaliana and FLS from various plant sources [2]. Optimization of enzyme combinations identified AtF3H and PdFLS from Populus deltoides as the most efficient combination, enabling kaempferol production of 86 mg/L from glucose [2].

Escherichia coli systems have been developed for both de novo kaempferol biosynthesis and glycoside production through bioconversion approaches [16] [27]. The expression of complete pathway genes from PAL through FLS enables glucose-to-kaempferol conversion, while subsequent introduction of glycosyltransferases produces specific glycoside products [16]. Astragalin (kaempferol 3-O-glucoside) production reached 3600 mg/L in optimized E. coli strains through fed-batch fermentation with 91.9% molar conversion efficiency [16].

Pathway optimization strategies have focused on multiple engineering targets including precursor enhancement, enzyme expression optimization, and competing pathway elimination [5] [27]. Malonyl-CoA availability represents a critical bottleneck in flavonoid production, as this precursor is also required for fatty acid biosynthesis [5]. Engineering approaches have enhanced malonyl-CoA pools through overexpression of acetyl-CoA carboxylase (ACC1) and related enzymes, resulting in 23% increases in kaempferol production [2] [5].

Enzyme expression optimization involves balancing the activity of pathway enzymes to prevent metabolic bottlenecks and intermediate accumulation [5] [28]. Promoter engineering, gene copy number optimization, and enzyme fusion strategies have been employed to achieve optimal flux through the pathway [27]. The use of inducible promoter systems allows for temporal control of pathway expression, separating biomass accumulation from product formation phases [5].

Competing pathway elimination has proven effective for enhancing flavonoid precursor availability [5] [27]. Inhibition of fatty acid biosynthesis through cerulenin treatment or genetic modification of FabB and FabF genes increases malonyl-CoA availability for flavonoid production [5]. Similarly, modification of aromatic amino acid biosynthesis can enhance phenylalanine availability for pathway flux [27].

Cofactor engineering represents another important optimization target, particularly for NADPH-dependent reactions in the pathway [5] [33]. Overexpression of NADPH-generating enzymes such as glucose-6-phosphate dehydrogenase enhances cofactor availability for cytochrome P450 reactions and other NADPH-dependent steps [33] [27]. This approach has proven particularly important for F3H and FLS reactions that require NADPH as cofactor [2].

Metabolic Flux Analysis

Metabolic flux analysis (MFA) provides quantitative insights into carbon flow through flavonoid biosynthetic pathways, enabling identification of rate-limiting steps and optimization targets for metabolic engineering [28] [34]. This analytical approach combines experimental measurements with mathematical modeling to calculate intracellular metabolic fluxes and assess pathway efficiency [34].

The application of MFA to flavonoid biosynthesis has revealed important insights into pathway regulation and bottlenecks [28] [34]. Studies in engineered microbial systems have identified CHS as a frequent rate-limiting step, despite its high expression levels [5] [28]. This bottleneck results from the complex kinetics of the condensation reaction and competition for malonyl-CoA with other cellular processes [5].

Dynamic flux analysis has been applied to understand temporal changes in metabolic activity during flavonoid production [34]. These studies reveal that pathway flux varies significantly during different growth phases, with maximum production typically occurring during late exponential or stationary phase [28]. Understanding these temporal patterns enables optimization of induction timing and fermentation conditions [34].

Isotope labeling studies using 13C-labeled precursors provide detailed information about pathway flux distribution and the contribution of different metabolic routes to flavonoid production [34]. These experiments have revealed unexpected metabolic connections and alternative pathways that influence flavonoid biosynthesis [28]. For example, studies have shown that pentose phosphate pathway activity significantly influences NADPH availability for flavonoid production [34].

Constraint-based modeling approaches, including flux balance analysis, have been applied to predict optimal pathway modifications for enhanced flavonoid production [34]. These models integrate stoichiometric constraints with objective functions to predict metabolic states that maximize product formation [28]. Such analyses have guided rational engineering strategies and identified non-obvious optimization targets [34].

The integration of transcriptomic and metabolomic data with flux analysis provides comprehensive insights into pathway regulation and response to engineering modifications [28] [34]. These multi-omics approaches reveal how changes in gene expression translate to altered metabolic fluxes and product formation [34]. Understanding these relationships enables more precise engineering strategies and better prediction of modification outcomes [28].

Interrelationship with Other Flavonoid Pathways

The biosynthesis of kaempferol-3-gluco-7-rhamnoside occurs within a complex metabolic network that interconnects with multiple flavonoid pathways, creating opportunities for metabolic cross-talk and competitive interactions [35] [36]. These interrelationships significantly influence the final accumulation patterns of specific flavonoid compounds and represent important considerations for metabolic engineering strategies [29] [37].

Conversion to Anthocyanins under Stress Conditions

The conversion of flavonol precursors to anthocyanins under stress conditions represents a dynamic metabolic reallocation that significantly impacts kaempferol glycoside levels [37] [38]. This metabolic switch is mediated through shared intermediates in the flavonoid pathway, particularly dihydrokaempferol, which serves as a branch point between flavonol and anthocyanin biosynthesis [35] [37].

Under drought stress conditions, plants exhibit enhanced anthocyanin biosynthesis accompanied by coordinated upregulation of late biosynthetic genes including DFR, ANS, and UFGT [37] [39]. This response is mediated through abscisic acid (ABA) signaling pathways that activate the MBW transcriptional complex, leading to preferential flux toward anthocyanin production [37]. The competition for dihydrokaempferol substrate between FLS and DFR activities determines the relative allocation between flavonol and anthocyanin pathways [35] [37].

Research in Arabidopsis has demonstrated that the loss of flavonoid 3-O-glucosyltransferase activity in the ugt78d2 mutant results in altered flavonol glycoside patterns and enhanced stress-responsive anthocyanin accumulation [1]. This metabolic redirection suggests that glycosylation patterns influence pathway flux distribution and stress responses [1] [37]. The accumulation of kaempferol 3-O-rhamnoside-7-O-rhamnoside in ugt78d2 plants correlates with altered auxin transport and developmental phenotypes, indicating functional consequences of metabolic reallocation [1].

Salt stress conditions similarly promote anthocyanin accumulation through transcriptional activation of R2R3-MYB transcription factors that preferentially activate late biosynthetic genes [37]. Studies in extreme halophyte species have identified MYB90 as a key regulator that enhances anthocyanin biosynthesis while maintaining flavonol production under salt stress [37]. This dual regulation suggests that plants can fine-tune the balance between different flavonoid classes in response to specific stress conditions [38].

Temperature stress also influences the flavonol-anthocyanin balance, with low temperature generally favoring anthocyanin accumulation through enhanced expression of DFR and ANS genes [37] [40]. The molecular mechanisms underlying this temperature response involve both transcriptional and post-transcriptional regulation of pathway genes [38]. Cold-responsive transcription factors interact with the core MBW regulatory complex to modulate gene expression patterns and metabolic flux distribution [37].

The stress-induced conversion to anthocyanins has functional significance for plant stress tolerance, as anthocyanins provide photoprotection and antioxidant capacity that differs from flavonol functions [37] [38]. This metabolic flexibility allows plants to rapidly adjust their secondary metabolite profiles in response to environmental challenges while maintaining essential protective functions [41].

Metabolic Relationship with Quercetin Derivatives

The metabolic relationship between kaempferol and quercetin derivatives involves shared biosynthetic intermediates and competing enzyme activities that influence the relative accumulation of these two major flavonol classes [42] [43]. This relationship is mediated primarily through the activity of flavonoid 3'-hydroxylase (F3'H), which converts kaempferol and its precursors to the corresponding quercetin derivatives [3] [44].

F3'H can act on multiple substrates in the flavonoid pathway, including naringenin, dihydrokaempferol, and kaempferol itself [3] [10]. The timing and extent of F3'H activity determines the proportion of 3'-hydroxylated versus non-hydroxylated flavonoids in plant tissues [42] [43]. When F3'H activity is high early in the pathway, flux is directed primarily toward quercetin derivatives, while late-acting F3'H produces mixed populations of kaempferol and quercetin compounds [3].

Studies in Arabidopsis tt7 mutants, which lack functional F3'H activity, demonstrate the competitive relationship between kaempferol and quercetin biosynthesis [1]. These mutants accumulate enhanced levels of kaempferol glycosides while completely lacking quercetin derivatives [1] [45]. Conversely, overexpression of F3'H genes generally results in increased quercetin production at the expense of kaempferol accumulation [3] [10].

The glycosylation patterns of kaempferol and quercetin derivatives show both similarities and differences that reflect the substrate specificities of individual glycosyltransferases [19] [29]. Many glycosyltransferases can accept both kaempferol and quercetin as substrates, producing parallel series of glycosides [1] [14]. However, some enzymes show preference for one aglycone over the other, leading to distinct accumulation patterns [19].

Environmental factors influence the kaempferol-quercetin balance through differential regulation of F3'H expression [43] [46]. UV-B radiation generally enhances F3'H activity, leading to increased quercetin accumulation [43]. In contrast, certain stress conditions may favor kaempferol accumulation through suppression of F3'H activity or enhanced FLS activity that competes for dihydrokaempferol substrate [43] [46].

The functional differences between kaempferol and quercetin derivatives have implications for plant physiology and human health applications [43] [46]. Quercetin generally exhibits stronger antioxidant activity due to the additional hydroxyl group, while kaempferol derivatives may have advantages in specific biological contexts [47] [43]. Understanding these relationships enables targeted metabolic engineering approaches to optimize the production of desired flavonol profiles [46].

Evolutionary Aspects of Flavonoid Metabolism

The evolutionary development of flavonoid metabolism reveals important insights into the origins and diversification of kaempferol glycoside biosynthesis within the broader context of plant secondary metabolism [48] [7]. These evolutionary patterns provide understanding of how current metabolic capabilities arose and suggest directions for future pathway engineering [49] [50].

Flavonoid biosynthesis is considered a key innovation that enabled plant colonization of terrestrial environments approximately 450-500 million years ago [48] [49]. The pathway likely evolved from primary metabolic enzymes, with CHS and CHI derived from fatty acid biosynthetic enzymes [7]. This evolutionary origin explains the continued competition between flavonoid and fatty acid pathways for malonyl-CoA precursors observed in metabolic engineering studies [5] [7].

Phylogenetic analyses suggest that the core flavonoid pathway enzymes (CHS, CHI, F3H) evolved before the more specialized enzymes involved in specific flavonoid subclass biosynthesis [7] [49]. FLS appears to have evolved multiple times independently in different plant lineages, suggesting convergent evolution driven by the advantages of flavonol production [48] [49]. This evolutionary pattern indicates that flavonol biosynthesis represents a derived capability that evolved from more primitive flavonoid pathways [49].

The evolution of glycosyltransferases involved in flavonoid modification represents a later evolutionary development that greatly expanded flavonoid structural diversity [19] [7]. Glycosyltransferase gene families show extensive expansion and diversification in different plant lineages, reflecting the selective advantages of specific glycosylation patterns [19] [50]. The UGT78 family, which includes enzymes involved in kaempferol glycosylation, appears to have undergone recent evolutionary expansion in certain plant families [19].

Comparative genomic studies reveal that glycosylation patterns vary significantly among plant species, reflecting adaptation to specific environmental conditions and ecological niches [48] [50]. The presence of kaempferol-3-gluco-7-rhamnoside in certain plant species but not others suggests that this specific glycosylation pattern provides selective advantages in particular environments [7] [50].

The evolutionary relationship between different flavonoid pathways shows evidence of both conservation and innovation [48] [49]. While core pathway structures are highly conserved across plant lineages, the peripheral modifications including glycosylation, methylation, and hydroxylation show extensive diversification [7] [49]. This pattern suggests that basic flavonoid functions are essential for plant survival, while modifications provide opportunities for adaptation to specific environments [50].